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In the realm of data-dependent acquisition (DDA) proteomics, two software platforms,
MaxQuant and FragPipe, have emerged as prominent open-source solutions for the
identification and quantification of peptides and proteins. Both offer robust workflows for
analyzing large-scale mass spectrometry data, yet they differ in their underlying algorithms and
feature sets. This guide provides an objective comparison of MaxQuant and FragPipe for DDA
proteomics, supported by experimental data, to assist researchers, scientists, and drug
development professionals in selecting the optimal tool for their analytical needs.

Core Engine and Quantification Algorithms

At the heart of MaxQuant lies the Andromeda search engine, a probabilistic scoring engine for
peptide and protein identification. For label-free quantification, MaxQuant employs the MaxLFQ
algorithm, which uses a delayed normalization strategy to accurately determine protein
guantities across multiple runs.

FragPipe, on the other hand, is built around the MSFragger search engine, known for its high
speed and sensitivity, particularly in open modification searches. For label-free quantification,
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FragPipe utilizes lonQuant, which performs ion-based quantification and incorporates the
"match between runs” feature to enhance data completeness.

A key feature common to both platforms is "match between runs" (MBR) or "ion identity
networking". This process allows for the identification of peptides in runs where they were not
fragmented by matching them based on their mass, charge, and retention time to identified
peptides in other runs. This significantly increases the number of quantified peptides and
proteins.

Performance Benchmark: Identification and
Quantification

A recent 2024 benchmark study provides a head-to-head comparison of several MS/MS search
tools, including MaxQuant and FragPipe, for the identification and quantification of host-cell
proteins (HCPs) in biopharmaceutical samples using DDA. The study highlights the strengths
of each platform in different aspects of data analysis.

Performa
MaxQuan . SpectroM
nce A FragPipe Byos PEAKS ) Mascot
ine
Metric
Total
Protein 1,054 - 1,054 -
1,466 >1,434 >1,434 1,434

Identificatio 1,248 1,248
ns
Total
Peptide 7,851 - 7,851 - 7,851 -

e 4,971 9,486 5,118
Identificatio 8,342 8,342 8,342
ns
Single-Hit

_ Low 483 181 569 364 Low
Proteins

Table 1: Comparison of identification performance from a 2024 benchmark study. Note that
some values are reported as ranges or approximate values in the source.[1]
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In this study, FragPipe demonstrated strong protein identification capabilities, identifying a
higher number of proteins compared to MaxQuant.[1] Byos outperformed all other tools in
peptide identifications, with FragPipe also showing robust performance in this metric.[1]
MaxQuant and Mascot reported comparatively lower numbers of both protein and peptide
identifications in this specific experiment.[1]

Experimental Protocols

The methodologies employed in the benchmark study are crucial for understanding the context
of the performance data.

Sample Preparation and Data Acquisition (Summarized
from[1])

o Sample: Antigen protein samples were spiked with stable-isotope-labeled proteins from
Chinese hamster ovary (CHO) cells at various concentrations.

e Mass Spectrometry: Data was acquired using trapped ion mobility spectrometry (TIMS) and
parallel accumulation-serial fragmentation (ddaPASEF) on a TIMS-TOF Pro instrument.

Bioinformatic Analysis Parameters (Summarized
from[1])

¢ MaxQuant (v2.6):
o Default TIMS-DDA settings were used.

o Four-dimensional isotope pattern matching between runs (MBR) was enabled with a
retention time window of 0.7 min and an ion mobility window of 0.05 1/KO.

o Areverted decoy database was used with a false discovery rate (FDR) of 1% at both the
PSM and protein levels.

» FragPipe (v22.0):

o The analysis utilized the MSFragger (v4.0) search engine.
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o Further details on the specific FragPipe workflow parameters used in the study can be
found in the original publication.

Algorithmic Workflows

The general workflows for DDA data analysis in MaxQuant and FragPipe share several
conceptual steps, but the implementation and specific algorithms differ.

MaxQuant Workflow

PSM Validation (Target-Decoy) }—){ Protein Inference }—){ Match Between Runs }—){ MaxLFQ Quantification Output Tables,

Raw Data (raw, d, etc.) }—){ 3D Peak Detection }—>

Mass Recalibration }—){ Andromeda Search }—>

Click to download full resolution via product page

A typical DDA analysis workflow in MaxQuant.

FragPipe Workflow

Philosopher Toolkit
MSFragger Search }—){ (PeptideProphet, ProteinProphet) }—){ PSM & Protein FDR Control }—)

Raw Data (.raw, .mzML, etc.) }—) Output Tables

lonQuant
(Feature Del?!cllcn &MBR) }—){ Label-Free Quantification }—)

Click to download full resolution via product page

A typical DDA analysis workflow in FragPipe.

Key Algorithmic Differences

The primary distinctions in the analytical pipelines of MaxQuant and FragPipe for DDA data lie
in their core search and post-processing components.
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Key algorithmic components of MaxQuant and FragPipe.

Conclusion

Both MaxQuant and FragPipe are powerful, free, and open-source platforms for the analysis of
DDA proteomics data. The choice between them may depend on the specific requirements of
the study and user preference.

MaxQuant is a well-established and widely cited platform with a comprehensive suite of tools,
including the integrated Perseus software for downstream statistical analysis.[2] Its MaxLFQ
algorithm is a benchmark for label-free quantification.

FragPipe, with its core MSFragger engine, offers exceptional speed and sensitivity, which can
be advantageous for large datasets and complex samples.[2] Its modular design, incorporating
tools like the Philosopher toolkit, provides flexibility for customized analysis pipelines.

Recent benchmark data suggests that FragPipe may offer an advantage in the number of
peptide and protein identifications in certain contexts.[1] However, performance can be dataset-
dependent, and researchers are encouraged to evaluate both platforms with their own data to
determine the most suitable option for their specific research goals. The continuous
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development of both software packages promises further improvements in the analysis of DDA
proteomics data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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